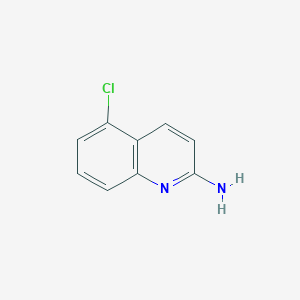
5-Chloroquinoléine-2-amine
Vue d'ensemble
Description
5-Chloroquinolin-2-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the 5-position and an amino group at the 2-position of the quinoline ring enhances its chemical reactivity and potential biological activity.
Applications De Recherche Scientifique
5-Chloroquinolin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals .
Mécanisme D'action
Target of Action
5-Chloroquinolin-2-amine primarily targets the PI3K/AKT/mTOR pathway proteins . This pathway plays a significant role in multiple cancers by regulating apoptosis and cell proliferation .
Mode of Action
The compound interacts with its targets, specifically the PI3K/AKT/mTOR pathway proteins, by binding to them . The binding energy is relatively low, indicating a strong interaction between the compound and its targets .
Biochemical Pathways
The predominant biochemical pathway affected by 5-Chloroquinolin-2-amine is the PI3K/AKT/mTOR pathway . This pathway is common in multiple cancers and plays a role in apoptosis and cell proliferation . The compound’s interaction with this pathway can lead to changes in cell growth and survival.
Result of Action
The molecular and cellular effects of 5-Chloroquinolin-2-amine’s action include the inhibition of cell proliferation in cancer cells . For instance, one of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, was found to be active with an inhibition concentration value of (IC50) 29.4 μM .
Analyse Biochimique
Biochemical Properties
5-Chloroquinolin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses . Additionally, 5-Chloroquinolin-2-amine can bind to DNA and RNA, potentially interfering with the processes of transcription and translation .
Cellular Effects
The effects of 5-Chloroquinolin-2-amine on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 5-Chloroquinolin-2-amine can induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . It can also alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation . Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting the production of essential metabolites .
Molecular Mechanism
At the molecular level, 5-Chloroquinolin-2-amine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, it can inhibit the activity of topoisomerases, enzymes that regulate the overwinding or underwinding of DNA . This inhibition can lead to DNA damage and subsequent cell death. Additionally, 5-Chloroquinolin-2-amine can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that result in altered cellular responses . It can also modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 5-Chloroquinolin-2-amine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or heat can lead to its degradation, resulting in reduced efficacy . In in vitro studies, the effects of 5-Chloroquinolin-2-amine on cellular function have been observed to persist for several hours after treatment, indicating its potential for sustained biological activity .
Dosage Effects in Animal Models
The effects of 5-Chloroquinolin-2-amine vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity . For example, in rodent models, high doses of 5-Chloroquinolin-2-amine have been associated with liver and kidney damage . Additionally, threshold effects have been observed, where a certain minimum dose is required to achieve a therapeutic effect . These findings highlight the importance of careful dosage optimization in the development of 5-Chloroquinolin-2-amine as a therapeutic agent.
Metabolic Pathways
5-Chloroquinolin-2-amine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation to form various metabolites . These metabolites can then undergo further conjugation reactions, such as glucuronidation or sulfation, to increase their solubility and facilitate their excretion from the body . The metabolic pathways of 5-Chloroquinolin-2-amine can also affect its pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety profile .
Transport and Distribution
Within cells and tissues, 5-Chloroquinolin-2-amine is transported and distributed through various mechanisms. It can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, such as albumin, which can affect its distribution and localization . Additionally, 5-Chloroquinolin-2-amine can accumulate in certain cellular compartments, such as the nucleus or mitochondria, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of 5-Chloroquinolin-2-amine can influence its activity and function. Studies have shown that this compound can localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . It can also localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis . The subcellular localization of 5-Chloroquinolin-2-amine can be influenced by various factors, such as targeting signals or post-translational modifications, which can direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroquinolin-2-amine can be achieved through various methods. One common approach involves the reaction of 5-chloroquinoline with ammonia or an amine under suitable conditions. For example, the reaction of 5-chloroquinoline with acetamide and potassium carbonate at 200°C for 1.5 hours yields 5-Chloroquinolin-2-amine .
Industrial Production Methods
Industrial production of 5-Chloroquinolin-2-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloroquinolin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloroquinoline
- 2-Aminoquinoline
- 5-Chloroquinolin-8-ol
Uniqueness
5-Chloroquinolin-2-amine is unique due to the presence of both a chlorine atom and an amino group on the quinoline ring, which enhances its reactivity and potential biological activity compared to other quinoline derivatives .
Propriétés
IUPAC Name |
5-chloroquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNYFPRSHXRDDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555327 | |
| Record name | 5-Chloroquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68050-37-3 | |
| Record name | 5-Chloroquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


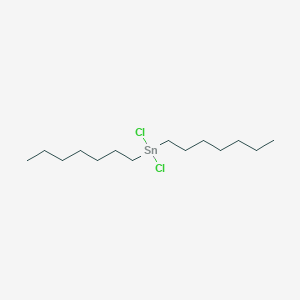
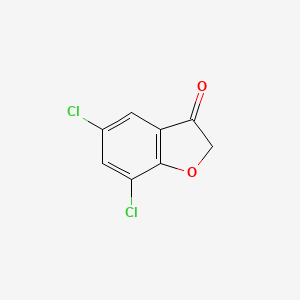
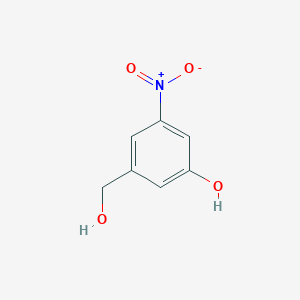
![7,17,28,38-tetrazatridecacyclo[24.16.2.22,5.18,12.129,33.03,22.04,19.06,17.023,43.027,38.040,44.016,46.037,45]octatetraconta-1(42),2,4,6,8,10,12(46),13,15,19,21,23(43),24,26(44),27,29,31,33(45),34,36,40,47-docosaene-18,39-dione](/img/structure/B1602082.png)

![(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B1602084.png)
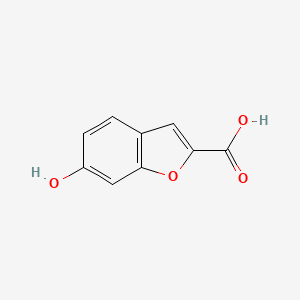
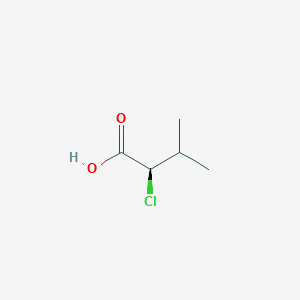
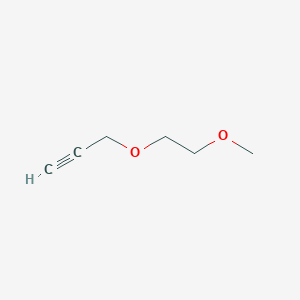
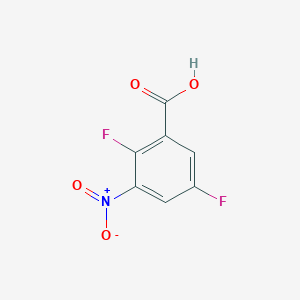
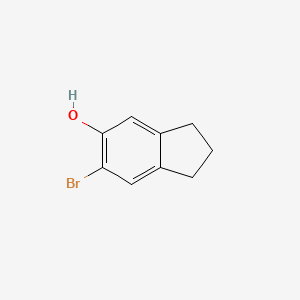
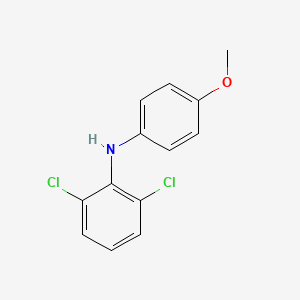
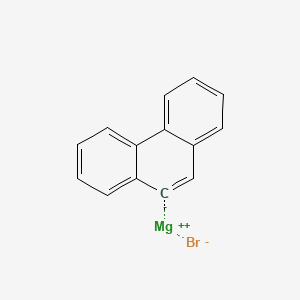
![N-[4-(2,5-Dioxo-1,3-oxazolidin-4-YL)butyl]-2,2,2-trifluoroacetamide](/img/structure/B1602094.png)
